molecular formula C15H21NO B1203957 (-)-Metazocine CAS No. 21286-57-7

(-)-Metazocine

Cat. No.: B1203957
CAS No.: 21286-57-7
M. Wt: 231.33 g/mol
InChI Key: YGSVZRIZCHZUHB-VCTAVGKDSA-N
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Description

Metazocine is an opioid analgesic that is chemically related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metazocine involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from para-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine pi-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid directly forms the benzomorphan ring system. Finally, demethylation of the aromatic ring system yields the phenol .

Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the synthetic route described above provides a foundational approach that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Metazocine undergoes various chemical reactions, including:

    Oxidation: Metazocine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of metazocine, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the metazocine molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Metazocine has several scientific research applications, including:

Mechanism of Action

Metazocine exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It also acts as a high-efficacy agonist at kappa opioid receptors and sigma receptors. The activation of these receptors leads to analgesic effects, but also dysphoric and hallucinogenic effects, which limit its clinical use .

Comparison with Similar Compounds

  • Phenazocine
  • Pentazocine
  • Cyclazocine

Comparison: Metazocine is unique in its mixed agonist-antagonist action at the mu opioid receptor and its high-efficacy agonist activity at kappa opioid receptors and sigma receptors. This combination of actions results in significant analgesic effects but also dysphoric and hallucinogenic effects, which are less pronounced in some of its analogs like pentazocine .

Properties

CAS No.

21286-57-7

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(1R,9R,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m1/s1

InChI Key

YGSVZRIZCHZUHB-VCTAVGKDSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O

SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

21286-60-2
3734-52-9

Synonyms

1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol
metazocine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Metazocine
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(-)-Metazocine
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(-)-Metazocine
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(-)-Metazocine
Reactant of Route 5
(-)-Metazocine
Reactant of Route 6
(-)-Metazocine

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